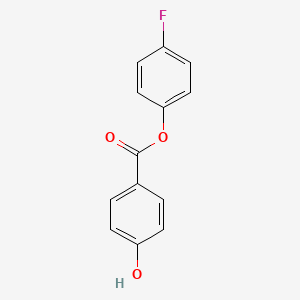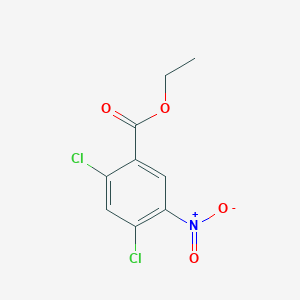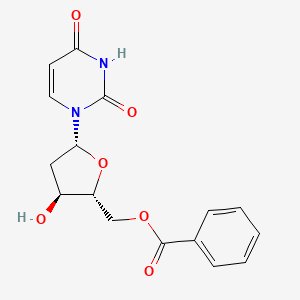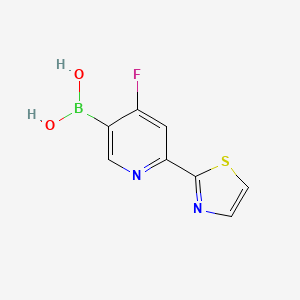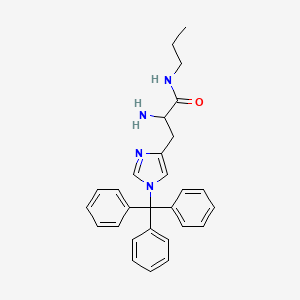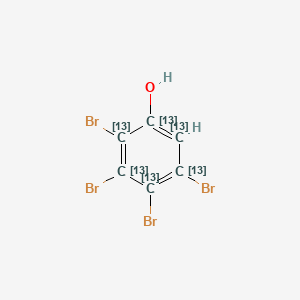
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol is a brominated organic compound. It is characterized by the presence of four bromine atoms and a hydroxyl group attached to a cyclohexa-1,3,5-triene ring. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol typically involves the bromination of cyclohexa-1,3,5-triene. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous bromination process. The cyclohexa-1,3,5-triene is fed into a reactor where it reacts with bromine under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired compound.
化学反応の分析
Types of Reactions
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atoms can be reduced to form a less brominated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce a less brominated cyclohexa-1,3,5-triene.
科学的研究の応用
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1-ol is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: It is used in studies involving brominated organic compounds and their biological effects.
Medicine: Research on its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of flame retardants and other brominated materials.
作用機序
The mechanism of action of 3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity. The compound can interact with enzymes and proteins, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as its antimicrobial or flame-retardant properties.
類似化合物との比較
Similar Compounds
2,3,5,6-tetrabromo-1,4-benzoquinone: Another brominated compound with similar reactivity.
2,4,5,7-tetrabromo-3,4,5,6-tetrachlorofluorescein: A brominated fluorescein derivative used in various applications.
Tetrabromobisphenol A: A widely used brominated flame retardant.
Uniqueness
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol is unique due to its specific arrangement of bromine atoms and the presence of a hydroxyl group. This structure imparts distinct chemical properties, making it valuable in specific research and industrial applications.
特性
分子式 |
C6H2Br4O |
|---|---|
分子量 |
415.65 g/mol |
IUPAC名 |
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H2Br4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
KXZRECGEDVBJPM-IDEBNGHGSA-N |
異性体SMILES |
[13CH]1=[13C]([13C](=[13C]([13C](=[13C]1Br)Br)Br)Br)O |
正規SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Carboxymethyl)amino]-5-methylbenzoic acid](/img/structure/B14078152.png)
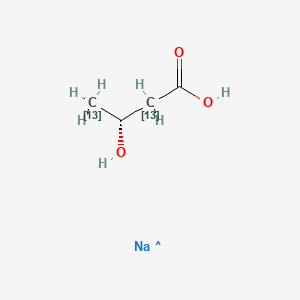
![1-(3-Ethoxy-4-propoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078159.png)
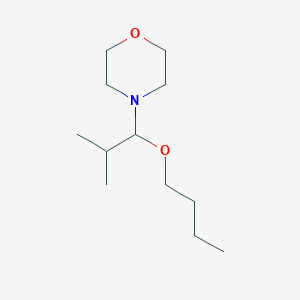
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078176.png)
![2-(3-Hydroxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078192.png)
![tert-Butyl 2-bromo-4-oxo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B14078193.png)
stannane](/img/structure/B14078198.png)
